![molecular formula C4H4BrN5O4 B14271413 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole CAS No. 140366-92-3](/img/structure/B14271413.png)
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole is a complex organic compound characterized by the presence of a bromo(dinitro)methyl group attached to a 1-methyl-1H-1,2,3-triazole ring
Vorbereitungsmethoden
The synthesis of 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor compound followed by bromination. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide for bromination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azides. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials, such as polymers and explosives.
Wirkmechanismus
The mechanism by which 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromo(dinitro)methyl group can participate in electrophilic and nucleophilic reactions, influencing various biochemical pathways. The triazole ring is known for its stability and ability to interact with biological macromolecules, potentially affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-[Bromo(dinitro)methyl]-1-methyl-1H-1,2,3-triazole include other triazole derivatives and nitro-substituted organic compounds. For example:
Eigenschaften
CAS-Nummer |
140366-92-3 |
|---|---|
Molekularformel |
C4H4BrN5O4 |
Molekulargewicht |
266.01 g/mol |
IUPAC-Name |
4-[bromo(dinitro)methyl]-1-methyltriazole |
InChI |
InChI=1S/C4H4BrN5O4/c1-8-2-3(6-7-8)4(5,9(11)12)10(13)14/h2H,1H3 |
InChI-Schlüssel |
CLBBZHCMKKMUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C([N+](=O)[O-])([N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


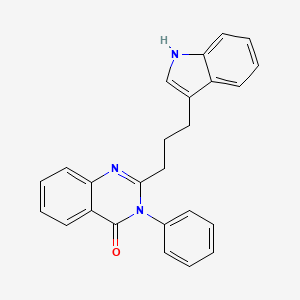
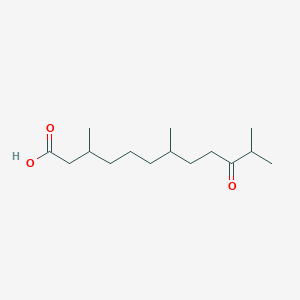
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
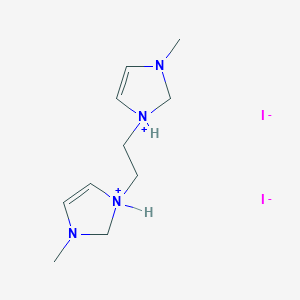
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
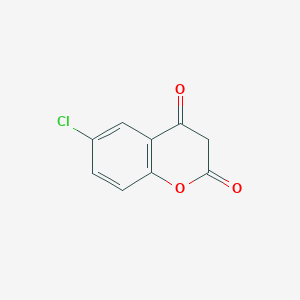
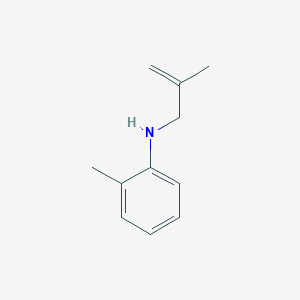
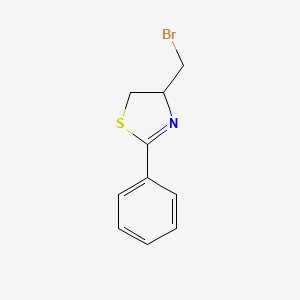
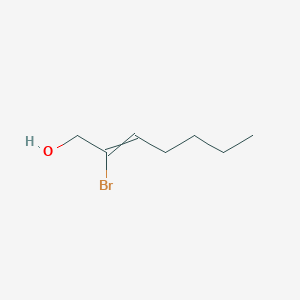
![Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-](/img/structure/B14271396.png)

![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)
